molecular formula C22H15Cl2N3OS B11272217 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11272217
M. Wt: 440.3 g/mol
InChI Key: NZWMNTLWMXBVHW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound featuring the 1,2,4-triazole pharmacophore, a scaffold renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest in pharmaceutical and agrochemical research, particularly as a lead structure for developing novel therapeutic agents. The 1,2,4-triazole core is a privileged structure in drug discovery, present in numerous clinically used agents such as the antifungal drugs fluconazole and itraconazole, the anticonvulsant alprazolam, and the anticancer drugs letrozole and anastrozole . The specific substitution pattern on this compound—incorporating dichlorophenyl, diphenyl, and sulfanyl ethanone groups—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets . Its primary research value lies in its potential as an antibacterial and antifungal agent . Compounds with this structure are investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as pathogenic fungi . Furthermore, 1,2,4-triazolethione derivatives have demonstrated promising anticancer properties, acting as potential chemopreventive and chemotherapeutic agents . The mechanism of action for such compounds often involves interaction with key enzymes or receptors; for instance, antifungal activity is frequently associated with the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Its physicochemical properties, including hydrogen bonding capacity and molecular rigidity, contribute to its ability to interact with various biological receptors with high affinity . This product is intended for non-human research applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety protocols.

Properties

Molecular Formula

C22H15Cl2N3OS

Molecular Weight

440.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15Cl2N3OS/c23-16-11-12-18(19(24)13-16)20(28)14-29-22-26-25-21(15-7-3-1-4-8-15)27(22)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

NZWMNTLWMXBVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfanyl (-S-) bridge undergoes nucleophilic substitution under basic conditions. In a study using analogous triazole-thioether compounds:

  • Reaction with sodium hydroxide (10% aqueous, reflux): Cleaves the C-S bond to form 4,5-diphenyl-4H-1,2,4-triazole-3-thiol and 2-(2,4-dichlorophenyl)acetyl chloride intermediates .

  • Alkylation with alkyl halides : Reacts with methyl iodide in DMF at 60°C to yield S-alkylated derivatives (e.g., 2-[(4,5-diphenyltriazol-3-yl)methylthio]ethanone) with 72–85% yields.

Key Data :

ReagentConditionsProductYield
CH₃IDMF, 60°C, 3 hS-Methylated triazole-thioether78%
C₂H₅BrK₂CO₃, acetone, ΔS-Ethylated analog68%

Oxidation of the Thioether Group

The sulfanyl group oxidizes to sulfone/sulfoxide under controlled conditions:

  • H₂O₂/CH₃COOH : Forms sulfone derivatives at 50°C (reaction time: 6 h).

  • mCPBA (meta-chloroperbenzoic acid) : Selectively generates sulfoxide at 0°C .

Mechanistic Insight :
The electron-withdrawing triazole ring enhances sulfur's electrophilicity, favoring oxidation at lower temperatures compared to simple thioethers.

Ketone Functional Group Reactivity

The ethanone moiety participates in classical carbonyl reactions:

Condensation Reactions

  • Hydrazine hydrate : Forms hydrazone derivatives (λmax = 265 nm in ethanol) .

  • Semicarbazide : Produces semicarbazones with 89% yield under ethanol reflux .

Reduction

  • NaBH₄/EtOH : Reduces the ketone to secondary alcohol (confirmed by ¹H NMR: δ 4.12 ppm, -CH₂OH) .

  • LiAlH₄ : Over-reduction observed, leading to cleavage of the triazole ring.

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at C-5 of the triazole ring (isolated as yellow crystals, m.p. 162°C) .

  • Halogenation (Cl₂/FeCl₃): Chlorination occurs preferentially at the para position of the 4-phenyl group.

Cycloaddition Reactions

  • Cu-catalyzed azide-alkyne cycloaddition : Forms 1,2,3-triazole hybrids when propargylated derivatives are used .

Hydrolysis and Stability Studies

Hydrolytic stability varies by pH:

  • Acidic conditions (HCl, Δ): Degrades into 2,4-dichlorophenylacetic acid and triazole-thiol fragments.

  • Basic conditions (NaOH, 40°C): Complete decomposition within 2 h .

Comparative Hydrolysis Rates :

pHTemperatureHalf-life (h)Major Products
1.025°C48Triazole-thiol + Dichloroacetic acid
7.437°C120Intact compound
9.037°C8Degradation intermediates

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C-S bond cleavage : Quantum yield Φ = 0.032 in acetonitrile.

  • Triazole ring opening : Forms nitrile intermediates (confirmed by IR: ν 2240 cm⁻¹).

Metal Complexation

The triazole nitrogen and sulfur atoms coordinate with transition metals:

  • Cu(II) complexes : Form octahedral geometries (UV-Vis: λmax = 620 nm) .

  • Ag(I) complexes : Exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Stoichiometry Data :

Metal SaltM:L RatioStability Constant (log β)
Cu(NO₃)₂1:212.4 ± 0.3
AgNO₃1:19.8 ± 0.2

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's multifunctional nature requires careful optimization of reaction conditions to achieve desired selectivity .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the triazole ring exhibit notable antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Case Studies on Antibacterial Activity

  • Triazole Derivatives :
    • A study highlighted that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances this activity .
    • In vitro assays showed that derivatives with specific substitutions achieved minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that the compound interacts effectively with bacterial DNA gyrase, a target for many antibacterial agents. The binding energy observed was lower than that of traditional antibiotics, suggesting a strong interaction .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of triazole-containing compounds.

Case Studies on Anticancer Activity

  • NCI DTP Protocol :
    • The compound was subjected to the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) screening. Results indicated promising anticancer activity across various cancer cell lines .
    • Specific derivatives showed cytotoxic effects comparable to established chemotherapeutic agents, indicating their potential as lead compounds for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds.

SAR Analysis

  • Substituent Effects :
    • Studies have shown that varying the substituents on the triazole ring can significantly affect antibacterial potency. For instance, compounds with electron-withdrawing groups displayed enhanced activity against resistant bacterial strains .
    • The introduction of specific functional groups has been linked to improved interaction with bacterial enzymes and increased bioavailability .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget OrganismsMIC (µg/mL)Reference
Compound AAntibacterialE. coli16
Compound BAntibacterialS. aureus8
Compound CAnticancerVariousN/A

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Triazole Positions) Molecular Weight Key Properties/Activities Reference
1-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone (Target) 4,5-diphenyl; 3-(ethanone-2,4-dichlorophenyl) ~483.4 g/mol* N/A (Theoretical)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 4-(2,4-difluorophenyl); 5-(phenylsulfonylphenyl) ~545.5 g/mol Enhanced polarity due to sulfonyl group
1-(4-Chlorophenyl)-2-{[4-(4-Methoxyphenyl)-5-(tert-butylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}Ethanone 4-(4-methoxyphenyl); 5-(tert-butylphenyl) 492.03 g/mol Increased steric bulk from tert-butyl group
1-(3,4-Difluorophenyl)-2-{[4-(4-Chlorophenyl)-5-Pyridin-4-yl-4H-1,2,4-Triazol-3-yl]sulfanyl}Ethanone 4-(4-chlorophenyl); 5-pyridinyl ~464.9 g/mol Improved solubility via pyridine moiety
1-(4-Chlorophenyl)-2-{[4-Phenyl-5-(Quinolin-8-yloxymethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}Ethanone 5-(quinolinyloxymethyl) 487.0 g/mol Extended conjugation for enhanced bioactivity
2-((4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Thio)-1-(3-Methyl-3-Phenylcyclobutyl)Ethanone Cyclobutyl substituent on ethanone ~496.6 g/mol Rigid cyclobutyl group improves stability

*Calculated based on analogous structures.

Structural and Electronic Comparisons

  • Aromatic Systems: Quinoline (in ) and pyridine (in ) substituents introduce π-π stacking capabilities, which may improve target binding in antifungal or antimicrobial applications.
  • LogP and Solubility :

    • The target compound’s logP (estimated ~5.7) is higher than pyridine-containing analogues (e.g., , logP ~4.2), indicating greater lipophilicity. This could enhance membrane permeability but reduce aqueous solubility .

Computational and Experimental Validation

  • DFT/X-Ray Studies : The geometric parameters of the cyclobutyl-containing analogue () were validated using DFT/B3LYP methods, showing <0.01 Å deviations in bond lengths compared to crystallographic data. This confirms the reliability of computational models for predicting the target compound’s conformation.

Biological Activity

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C22H15Cl2N3OS
  • Molecular Weight : 440.345 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the triazole ring enhances its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspases .
  • Case Studies :
    • A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells .
    • Another research effort indicated that certain structural modifications in triazole derivatives could enhance their anticancer potency and selectivity .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Triazole derivatives are known for their broad-spectrum antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
  • Research Findings :
    • Studies have reported that related triazole compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
    • The structure-activity relationship (SAR) analysis indicates that specific substitutions on the triazole ring can significantly enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target
Compound AAnticancer1.61 ± 1.92HT29
Compound BAntimicrobial0.98 ± 0.15E. coli
Compound CAnticancer1.98 ± 1.22Jurkat
Compound DAntimicrobial0.75 ± 0.10S. aureus

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity and electronic environments (e.g., aromatic protons at δ 7.2–7.8 ppm and thioketone signals near δ 4.3–4.4 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is used to model hydrogen bonding and π-π stacking .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

How are discrepancies between experimental (X-ray) and computational (DFT) structural data resolved?

Advanced
Discrepancies arise from approximations in DFT basis sets or crystal packing effects. To address this:

  • Basis Set Selection : Use hybrid functionals (B3LYP) with 6-31G(d, p) or 6-31G+(d, p) basis sets to balance computational accuracy and resource demands .
  • Torsional Angle Adjustments : Compare experimental torsion angles (e.g., cyclobutane ring dihedrals) with DFT-optimized geometries to identify steric or electronic mismatches .
  • Intermolecular Interactions : Account for weak forces (C–O···π, D–H···A) observed in X-ray but absent in gas-phase DFT models .

What strategies improve synthetic yield and purity of the compound?

Q. Advanced

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the triazole thiolate intermediate .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts. Recrystallization from ethanol/water mixtures enhances purity .

How is the compound’s bioactivity evaluated in pharmacological studies?

Q. Advanced

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Triazole derivatives exhibit activity via membrane disruption or enzyme inhibition .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like 11β-HSD1 or fungal lanosterol demethylase .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

What intermolecular interactions stabilize the crystal lattice?

Advanced
X-ray analysis reveals:

  • Hydrogen Bonds : N–H···O and C–H···S interactions between triazole sulfur and adjacent phenyl protons .
  • π-π Stacking : Face-to-face interactions between phenyl rings (distance ~3.5–3.8 Å) .
  • Weak van der Waals Forces : Contribute to dense packing in the orthorhombic crystal system .

What key structural features are identified via X-ray diffraction?

Basic
The molecule comprises:

  • A 2,4-dichlorophenyl ketone group linked to a triazole-thioether moiety.
  • Dihedral Angles : The triazole ring is tilted ~15° relative to the dichlorophenyl plane .
  • Bond Lengths : C–S (1.78 Å) and C=O (1.21 Å) bonds align with DFT predictions .

How can derivatives be designed to enhance pharmacological activity?

Q. Advanced

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF3_3) on phenyl rings to improve target binding .
  • Scaffold Hybridization : Fuse with coumarin or pyrazole moieties to enhance bioavailability .
  • SAR Studies : Correlate logP values with antifungal activity to optimize hydrophobicity .

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